

"physicochemical properties of octamethyltrisiloxane"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Octamethyltrisiloxane

Cat. No.: B120667

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Octamethyltrisiloxane**

Introduction

Octamethyltrisiloxane, also known as MDM or Trisiloxane, is a linear polydimethylsiloxane of low molecular weight.^[1] It is a clear, colorless, and essentially odorless liquid characterized by its low viscosity, high volatility, and excellent spreading characteristics.^{[2][3]} As a foundational member of the silicone fluid family, its unique physicochemical properties stem directly from the inherent flexibility and low intermolecular forces of its siloxane backbone.^{[4][5]} This guide offers a comprehensive exploration of these properties, providing researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective application. We will delve into its molecular structure, core physical and fluidic properties, solubility, and essential safety protocols, grounding all claims in authoritative data.

Molecular Identity and Structure

Understanding the molecular architecture of **octamethyltrisiloxane** is fundamental to comprehending its behavior. It consists of a three-silicon atom backbone linked by two oxygen atoms, with all remaining silicon valencies satisfied by methyl groups.

- Chemical Name: 1,1,1,3,3,5,5,5-Octamethyltrisiloxane^[6]
- Synonyms: Dimethylbis(trimethylsilyloxy)silane, MDM^[7]

- CAS Number: 107-51-7[7][8]
- Molecular Formula: C₈H₂₄O₂Si₃[7][8]
- Molecular Weight: 236.53 g/mol [7][8][9]

The structure is defined by the Si-O-Si (siloxane) bond, which is significantly more flexible than a C-C bond. This rotational freedom, combined with the low cohesive energy of the pendant methyl groups, dictates many of its unique properties.[5][10]

Caption: Molecular Structure of **Octamethyltrisiloxane** (MDM).

Core Physicochemical Properties

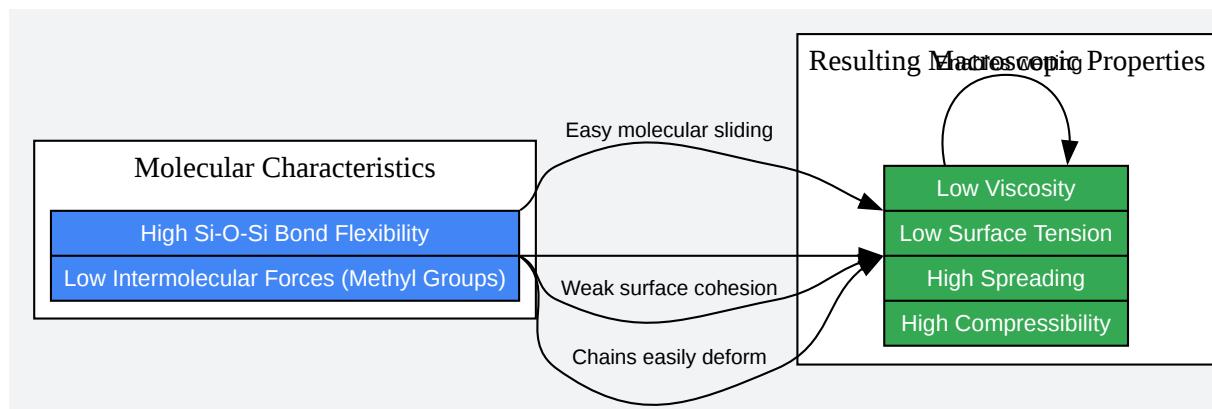
The bulk properties of **octamethyltrisiloxane** are well-documented and provide a baseline for its behavior under various conditions. These properties are summarized in the table below.

Property	Value	Notes	Source(s)
Appearance	Clear, colorless liquid	Odorless	[8][9]
Melting Point	-82 °C to -86 °C	[8][9]	
Boiling Point	152 - 153 °C	At 760 mmHg	[9]
Density	0.82 g/mL	At 25 °C	[9][11]
Refractive Index	1.384 to 1.390	n _{20/D}	[9][11]
Vapor Pressure	3.9 mmHg (5.3 hPa)	At 25 °C	[1][9][11]
Flash Point	39 °C to 40 °C	Closed Cup	[3][9]
Auto-ignition Temp.	418 °C	[9]	
Enthalpy of Vaporization	43.6 kJ/mol	[6]	

The very low melting point and relatively low boiling point for its molecular weight are direct consequences of the weak intermolecular van der Waals forces between molecules.[5] The

flexible siloxane backbone allows the methyl groups to orient outwards, creating a non-polar surface with minimal intermolecular attraction, which is easier to overcome with thermal energy.

Fluid and Interfacial Properties


For applications in drug delivery, as a lubricant, or as a carrier fluid, the dynamic properties of **octamethyltrisiloxane** are paramount.

Viscosity

Octamethyltrisiloxane has a very low kinematic viscosity, close to that of water.

- Kinematic Viscosity: 1 cSt (1 mm²/s) at 20-25 °C.[3][9]

This low viscosity is a hallmark of short-chain silicone fluids. Silicone fluids, in general, exhibit a much smaller change in viscosity with temperature compared to hydrocarbon oils, a property known as a low Viscosity-Temperature Coefficient (VTC).[2][12] This makes **octamethyltrisiloxane**'s performance highly predictable across a range of operating temperatures. The low resistance to flow originates from the ease with which the flexible siloxane chains can slide past one another.[5]

[Click to download full resolution via product page](#)

Caption: Causality between Molecular Structure and Fluid Properties.

Surface Tension

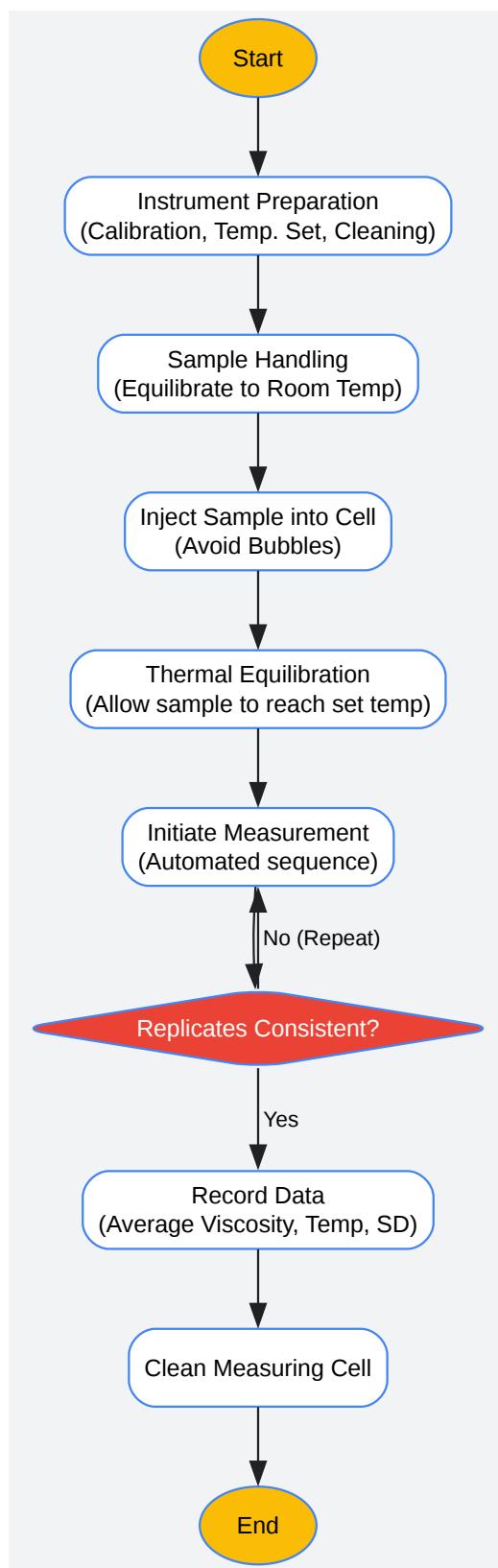
A key feature of siloxanes is their exceptionally low surface tension. This property is responsible for their excellent wetting and spreading capabilities.[5][13] While a specific value for **octamethyltrisiloxane** is not readily available in the provided search results, low-viscosity dimethylsiloxane fluids have characteristically low surface tensions, generally around 20-21 mN/m.[14] This low surface energy allows them to spread easily over high-energy substrates and even some low-energy surfaces, a critical attribute in coatings, personal care formulations, and as lubricants.[13] The reason for this is the low cohesive energy between the molecules at the liquid-air interface.[10]

Solubility and Compatibility

The solubility profile of **octamethyltrisiloxane** is dictated by its non-polar character.

- Water Solubility: Insoluble.[9] One source specifies a very low solubility of 34 µg/L (34 ppb) at 23 °C.[1][9]
- Solvent Compatibility: It exhibits good solubility in a wide range of non-polar organic solvents, such as benzene, and anhydrous alcohols.[2] It is slightly soluble in chloroform, DMSO, and methanol.[1][11]

This hydrophobic nature makes it an effective water repellent and a useful component in formulations where moisture resistance is required.[5] In the context of drug development, its miscibility with various non-polar active ingredients and excipients can be leveraged for creating stable, non-aqueous formulations.


Illustrative Experimental Protocol: Viscosity Determination

To ensure data integrity, the viscosity of low-viscosity fluids like **octamethyltrisiloxane** is typically measured using a calibrated viscometer. The following protocol outlines a generalized workflow using a Stabinger-type rotational viscometer, which is well-suited for this viscosity range.

Methodology

- Instrument Preparation:

- Ensure the viscometer is calibrated according to manufacturer specifications.
- Set the temperature control unit to the desired measurement temperature (e.g., 25.00 ± 0.01 °C). Allow the system to fully equilibrate.
- Clean the measuring cell thoroughly with appropriate solvents (e.g., heptane followed by acetone) and dry completely with a stream of clean, dry air.
- Sample Handling:
 - Obtain a representative sample of **octamethyltrisiloxane**. Ensure it is free from particulate matter.
 - Allow the sample to reach thermal equilibrium with the ambient laboratory temperature before introduction.
- Measurement:
 - Using a clean syringe, carefully inject the sample into the measuring cell, avoiding the introduction of air bubbles.
 - Allow the sample to thermally equilibrate within the cell for a period recommended by the instrument manufacturer (typically 5-10 minutes).
 - Initiate the measurement sequence. The instrument will rotate the inner tube and measure the rotational speed, which is used to calculate the dynamic viscosity. The density is often measured simultaneously to calculate the kinematic viscosity.
 - Perform at least three replicate measurements to ensure repeatability. The results should agree within a pre-defined tolerance (e.g., $\pm 0.5\%$).
- Post-Measurement:
 - Clean the measuring cell immediately after use as described in Step 1.
 - Record the average viscosity, standard deviation, and measurement temperature.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Viscosity Measurement.

Safety, Handling, and Storage

Octamethyltrisiloxane is a flammable liquid and vapor.[\[9\]](#) Adherence to proper safety protocols is mandatory.

- Handling:
 - Keep away from heat, sparks, open flames, and other ignition sources.[\[9\]](#)[\[15\]](#)
 - Use non-sparking tools and take precautionary measures against static discharge. Containers must be properly grounded.[\[9\]](#)[\[16\]](#)
 - Avoid contact with eyes and skin. Do not breathe vapor or mist.[\[9\]](#)
 - Use in a well-ventilated area. Local exhaust ventilation is recommended.[\[9\]](#)
- Personal Protective Equipment (PPE):
 - Eye Protection: Safety glasses or chemical goggles.[\[9\]](#)[\[17\]](#)
 - Hand Protection: Neoprene or nitrile rubber gloves.[\[9\]](#)
 - Respiratory Protection: If inhalation risk exists, use a NIOSH-certified organic vapor respirator.[\[9\]](#)
- Storage:
 - Store in a cool, well-ventilated place away from heat sources.[\[9\]](#)
 - Keep the container tightly closed.[\[9\]](#)
 - Incompatible materials include strong oxidizing agents and peroxides.[\[9\]](#)
- Toxicology: It is classified as having low acute toxicity, with a rat oral LD50 of >5000 mg/kg.[\[9\]](#)

Conclusion

Octamethyltrisiloxane possesses a unique and advantageous set of physicochemical properties defined by its simple, flexible molecular structure. Its low viscosity, low surface tension, high volatility, and well-defined solubility profile make it a versatile material. For scientists and researchers, a thorough understanding of these properties is the key to unlocking its full potential in applications ranging from advanced drug delivery systems and medical device lubrication to high-performance coatings and personal care formulations. The data and protocols presented in this guide serve as a foundational resource for the safe and effective use of this fundamental siloxane fluid.

References

- Gelest, Inc. (2015-01-08).
- Chemsrc. **Octamethyltrisiloxane** | CAS#:107-51-7. [\[Link\]](#)
- ChemBK. **Octamethyltrisiloxane**. [\[Link\]](#)
- CHEMICAL POINT. **Octamethyltrisiloxane**. [\[Link\]](#)
- Clearco Products. PSF-1cSt Pure Silicone Fluid **Octamethyltrisiloxane**. [\[Link\]](#)
- PCI Magazine. Fine-Tuning Coating Surface Control Through the Use Of Modified Siloxanes. [\[Link\]](#)
- Clearco Products. Introduction to Silicone Fluids. [\[Link\]](#)
- University of Wuppertal.
- Owen, M. J. (1989). Siloxane Surface Activity. Advances in Chemistry. [\[Link\]](#)
- Qingdao Hengda Chemical New Material Co., Ltd. **Octamethyltrisiloxane** - PDMS-Dimethyl Silicone Fluid. [\[Link\]](#)
- Silicones Europe. THE UNIQUE PHYSICO-CHEMICAL PROPERTIES OF SILOXANES. [\[Link\]](#)
- Simionescu, A., et al. (2012). SURFACE PROPERTIES OF SILOXANE-BASED SURFACTANTS CONTAINING TROMETHAMOL UNITS. Revue Roumaine de Chimie. [\[Link\]](#)
- NIST. Trisiloxane, octamethyl-. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Octamethyltrisiloxane | 107-51-7 [chemicalbook.com]

- 2. clearcoproducts.com [clearcoproducts.com]
- 3. Octamethyltrisiloxane - PDMS-Dimethyl Silicone Fluid - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. silicones.eu [silicones.eu]
- 6. Trisiloxane, octamethyl- [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. gelest.com [gelest.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. Octamethyltrisiloxane CAS#: 107-51-7 [m.chemicalbook.com]
- 12. clearcoproducts.com [clearcoproducts.com]
- 13. paint.org [paint.org]
- 14. Silicone fluids – Heat-resistant, lubricating, emulsifying [chemiedidaktik.uni-wuppertal.de]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Influence of the Temperature on the Viscosity of Different Types of Silicone - The Journal of Plastination [journal.plastination.org]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. ["physicochemical properties of octamethyltrisiloxane"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120667#physicochemical-properties-of-octamethyltrisiloxane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com